molecular formula C9H10ClN3O2 B13178814 5-(4-Methoxyphenyl)-[1,2,4]oxadiazol-3-ylamine hydrochloride

5-(4-Methoxyphenyl)-[1,2,4]oxadiazol-3-ylamine hydrochloride

Cat. No.: B13178814
M. Wt: 227.65 g/mol
InChI Key: OOHVXLCLKBLNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine hydrochloride typically involves the reaction of 4-methoxybenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar compounds to 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine hydrochloride include:

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

These compounds share a common pharmacophore and exhibit similar biological activities, such as inhibition of specific enzymes. 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine hydrochloride is unique in its specific structure and the presence of the oxadiazole ring, which may confer distinct properties and applications.

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine;hydrochloride

InChI

InChI=1S/C9H9N3O2.ClH/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8;/h2-5H,1H3,(H2,10,12);1H

InChI Key

OOHVXLCLKBLNNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.